4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Description
The compound 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine (hereafter referred to as Target Compound) is a morpholine derivative featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a furan-2-yl group at position 2. The morpholine ring is further modified with methyl groups at positions 2 and 3.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-11-21(12-14(2)25-13)19-18(20-17(26-19)16-9-6-10-24-16)27(22,23)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKBOHWRHBYFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.38 g/mol. Its structure includes a benzenesulfonyl group, a furan ring, and an oxazole ring, contributing to its diverse reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors in microbial cells, disrupting their metabolic processes. For instance, studies have shown that derivatives of this compound can effectively inhibit bacterial growth by targeting bacterial cell wall synthesis pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. Research indicates that it may inhibit tumor growth by interfering with signaling pathways related to cell proliferation and survival.
Case Studies and Experimental Data
Several studies have documented the biological activity of 4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine:
- Antibacterial Activity : A study demonstrated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain.
- Anti-inflammatory Activity : In vitro assays indicated that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
- Anticancer Activity : In a recent study involving various cancer cell lines (e.g., breast cancer MCF-7 cells), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The benzenesulfonyl group enhances binding affinity to target enzymes involved in bacterial metabolism and inflammation.
- Cell Signaling Modulation : The oxazole ring may play a critical role in modulating signaling pathways associated with cancer cell proliferation and survival.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole | Contains furan and oxazole rings | Moderate antibacterial activity |
| 4-(Benzenesulfonyl)-N-benzyl-1,3-oxazol-5-amine | Lacks dimethylmorpholine | Enhanced anticancer activity |
| 2-(Furan-2-yl)-N-phenyl-1,3-oxazol-5-amine | Lacks benzenesulfonyl group | Reduced antimicrobial activity |
Comparison with Similar Compounds
Morpholine-Oxazole Derivatives
highlights two morpholine-oxazole analogs (Table 1):
| Compound ID | Substituents (Oxazole Ring) | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| D072-0232 | 4-(4-Fluorobenzenesulfonyl), 2-(3-methylphenyl) | C₂₂H₂₃FN₂O₄S | 430.5 | Fluorine atom on benzenesulfonyl; 3-methylphenyl instead of furan |
| D072-0208 | 4-(Benzenesulfonyl), 2-phenyl | C₂₁H₂₂N₂O₄S | 398.48 | Phenyl group instead of furan |
| Target Compound | 4-(Benzenesulfonyl), 2-(furan-2-yl) | C₂₁H₂₂N₂O₅S* | ~414.48* | Furan-2-yl enhances π-conjugation |
The Target Compound distinguishes itself via the furan-2-yl group, which may enhance π-conjugation and influence binding interactions compared to phenyl or methylphenyl substituents in analogs . The absence of fluorine (cf.
Functional Analogs with Furan Substituents
describes thiazolyl hydrazone derivatives with furan-2-yl groups, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole . While structurally distinct (thiazole vs. oxazole core), these compounds exhibit antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) . This suggests that the furan-2-yl moiety in the Target Compound may similarly contribute to bioactivity, though its oxazole core could modulate specificity or potency.
Comparison with Morpholine-Based Pesticides
lists fenpropimorph , a cis-4-substituted 2,6-dimethylmorpholine derivative used as a fungicide. Its structure includes a bulky tert-butylphenyl group, contrasting with the Target Compound ’s oxazole-furan system. Fenpropimorph’s pesticidal activity arises from sterol biosynthesis inhibition, while the Target Compound ’s smaller aromatic substituents (benzenesulfonyl, furan) may favor pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
